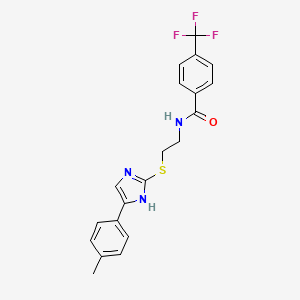
Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrazine derivative with a molecular formula of C10H14BrN3O2. In
Mechanism Of Action
The mechanism of action of Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which may help to slow the progression of Alzheimer's disease. However, the biochemical and physiological effects of this compound are not fully understood and require further research.
Advantages And Limitations For Lab Experiments
One advantage of Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Future Directions
There are several future directions for research on Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate. One direction is to further study its mechanism of action and potential side effects. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, researchers may investigate the use of this compound as a tool for studying various biological processes, such as cell signaling and gene expression.
Conclusion
Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate is a chemical compound with potential applications in drug development. It has been studied for its antitumor activity and potential therapeutic use in Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. The future directions for research on this compound are promising and may lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate involves the reaction of 6-amino-5-bromopyrazine-2-carboxylic acid with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate has been studied for its potential applications in drug development. It has been found to exhibit antitumor activity and has been tested against various cancer cell lines. In addition, it has been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl 6-amino-5-bromopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)5-4-12-6(10)7(11)13-5/h4H,1-3H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPIBYNEEHZIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C(=N1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-5-bromopyrazine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)


![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)

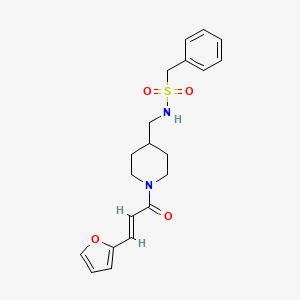

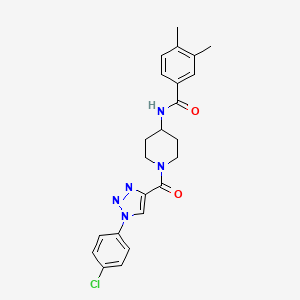
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611198.png)

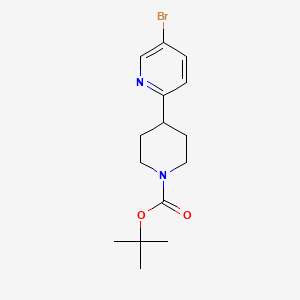
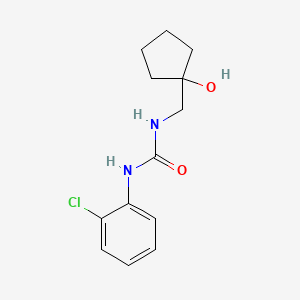
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)
